molecular formula C17H12Cl2N2O2 B12909658 Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate CAS No. 6332-49-6

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate

Cat. No.: B12909658
CAS No.: 6332-49-6
M. Wt: 347.2 g/mol
InChI Key: QUVNSBLXJVWUEY-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is a synthetically versatile quinoline derivative of significant interest in pharmaceutical and medicinal chemistry research. Quinoline scaffolds are recognized as important construction motifs in new drug development . This compound features a multifunctional structure with dichloro substitutions and a pyridinyl moiety, which may enhance its potential for molecular interactions. Researchers value this quinoline derivative primarily for investigating structure-activity relationships in bioactive compound development . Quinoline derivatives demonstrate various pharmacological properties, including documented antibacterial, antiviral, and anticancer activities through multiple mechanisms . These compounds can function as growth inhibitors through cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration processes . The specific structural features of this compound, particularly its planar configuration similar to related quinoline derivatives, may facilitate intercalation and π-π stacking interactions in biological systems, potentially enhancing its research utility . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this compound according to appropriate laboratory safety protocols.

Properties

CAS No.

6332-49-6

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

ethyl 6,8-dichloro-2-pyridin-4-ylquinoline-4-carboxylate

InChI

InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-9-15(10-3-5-20-6-4-10)21-16-12(13)7-11(18)8-14(16)19/h3-9H,2H2,1H3

InChI Key

QUVNSBLXJVWUEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is in cancer research. Several studies have investigated its potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It targets the ATP-binding site of these kinases, leading to reduced cell growth in various cancer cell lines .
  • Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 5 µM. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • Broad-Spectrum Activity : Research indicates that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes .

Photovoltaic Materials

Recent studies have explored the use of this compound in the development of organic photovoltaic materials:

  • Efficiency Enhancement : The incorporation of this compound into polymer matrices has been shown to enhance the efficiency of solar cells due to its favorable electronic properties and light absorption characteristics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAnticancer AgentIC50 = 5 µM against MCF7 cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Material ScienceOrganic PhotovoltaicsEnhanced efficiency in solar cells

Mechanism of Action

The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

CAS No. Compound Name Substituents (Quinoline Positions) Molecular Formula Structural Similarity Score*
6332-48-5 This compound 6-Cl, 8-Cl, 2-(pyridin-4-yl), 4-COOEt C₁₇H₁₂Cl₂N₂O₂ Reference (Target Compound)
31602-09-2 Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate 4-Cl, 6-CH₃, 8-CH₃, 3-COOEt C₁₅H₁₅ClN₂O₂ 0.94
37041-32-0 Ethyl 4-chloro-8-methylquinoline-3-carboxylate 4-Cl, 8-CH₃, 3-COOEt C₁₃H₁₂ClNO₂ 0.94
338954-50-0 Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate 4-Cl, 6-Cl, 8-CH₃, 3-COOEt C₁₃H₁₁Cl₂NO₂ 0.94
58666-08-3 Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate 4-Cl, 7-Cl, 8-CH₃, 3-COOEt C₁₃H₁₁Cl₂NO₂ 0.94
56824-87-4 Ethyl 4-chloro-6-methylquinoline-3-carboxylate 4-Cl, 6-CH₃, 3-COOEt C₁₃H₁₂ClNO₂ 0.93

*Similarity scores derived from Tanimoto coefficient-based structural comparisons .

Key Structural Differences and Implications

Substituent Positions: The target compound’s 6,8-dichloro substitution contrasts with analogs bearing methyl groups (e.g., 31602-09-2) or single chlorine atoms (e.g., 37041-32-0). The pyridin-4-yl group at position 2 introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions, which are absent in analogs with alkyl or halogen substituents. This could improve binding affinity in biological targets (e.g., kinase inhibitors) .

Ester Position :

  • The target compound’s 4-COOEt group differs from analogs with ester moieties at position 3 (e.g., 338954-50-0). Position 4 esters may alter steric hindrance and electronic effects, influencing reactivity in hydrolysis or nucleophilic substitution reactions .

Chlorine vs.

Biological Activity

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C17H12Cl2N2O2C_{17}H_{12}Cl_2N_2O_2 and is characterized by a quinoline scaffold with two chlorine substituents at positions 6 and 8, and a pyridine moiety at position 2. The presence of these functional groups influences its biological properties significantly.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives often possess antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains, notably Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis .
  • Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing promising results in reducing cell viability in vitro .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This aspect is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers evaluated the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays were performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment, suggesting moderate cytotoxicity that warrants further investigation into its mechanism of action .
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the production of TNF-alpha and IL-6 by approximately 40%, demonstrating its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
CytotoxicityMCF-7 (Breast Cancer)IC50 = 25 µM
CytotoxicityA549 (Lung Cancer)IC50 = 30 µM
Anti-inflammatoryMacrophages40% reduction in TNF-alpha

Q & A

Q. Basic

¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 6.95–7.13 ppm) and carbonyl carbons (δ ~170 ppm) .

IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1731 cm⁻¹) .

Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 245 [M⁺] for a related quinoline ester) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

What strategies optimize oxidative aromatization in quinoline ester synthesis?

Q. Advanced

Catalyst Selection : PEG-based ionic liquids (e.g., PEG1000-BMImI) enhance H₂O₂ efficiency, reducing side reactions .

Solvent Control : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) stabilize intermediates at high temperatures (378 K) .

Reaction Monitoring : TLC or HPLC tracks dihydropyridine conversion, ensuring minimal over-oxidation .

Data Contradiction : While H₂O₂ is widely used, some protocols report superior yields with MnO₂ or DDQ, highlighting the need for substrate-specific optimization .

How do substituent positions influence biological activity in quinoline derivatives?

Q. Basic

  • Chlorine Substituents : 6,8-Dichloro groups enhance lipophilicity and target binding (e.g., enzyme active sites) .
  • Pyridin-4-yl Moiety : Facilitates π-stacking with aromatic residues in proteins, as seen in antimalarial quinolines .
  • Ester Flexibility : Ethyl esters improve solubility compared to methyl analogs, balancing bioavailability and stability .

Advanced Insight : Molecular docking studies suggest that the 4-carboxylate group interacts with catalytic lysine residues in kinase targets, a hypothesis validated via mutagenesis .

What methods address stereochemical challenges in quinoline synthesis?

Q. Advanced

Chiral Catalysts : Use of (R)-BINOL-derived catalysts induces enantioselectivity in dihydropyridine formation .

Crystallographic-Guided Synthesis : Single-crystal data inform reaction adjustments to favor desired conformers (e.g., envelope vs. boat) .

Dynamic NMR : Variable-temperature NMR resolves rotational barriers in flexible substituents (e.g., ethyl esters) .

Case Study : In 5,6,7,8-tetrahydroquinolines, steric hindrance from 4-chlorophenyl groups forces non-planar conformations, altering reactivity .

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